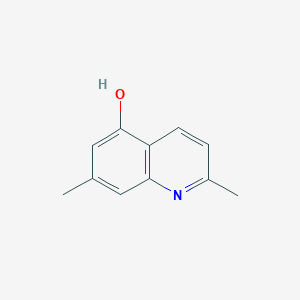

5-Hydroxy-2,7-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2,7-dimethylquinolin-5-ol |

InChI |

InChI=1S/C11H11NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-6,13H,1-2H3 |

InChI Key |

XBVOVJYOBXVDLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2)C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hydroxy 2,7 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides atom-specific information on connectivity and spatial proximity.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural elucidation. The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of each proton. For 5-Hydroxy-2,7-dimethylquinoline, distinct signals would be expected for the aromatic protons on the quinoline (B57606) core, the two methyl groups, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment. Furthermore, spin-spin coupling constants (J-coupling) provide information about the connectivity between adjacent protons, revealing, for instance, the substitution pattern on the aromatic rings.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 (s, 3H) | ~24 |

| H3 | ~7.2 (d) | ~122 |

| H4 | ~7.9 (d) | ~135 |

| C5-OH | ~9.5 (s, 1H) | ~155 |

| H6 | ~6.8 (s) | ~115 |

| C7-CH₃ | ~2.4 (s, 3H) | ~21 |

| H8 | ~7.0 (s) | ~128 |

| C2 | - | ~158 |

| C4a | - | ~148 |

| C5 | - | ~155 |

| C7 | - | ~138 |

| C8a | - | ~147 |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-coupling) correlations. For this compound, COSY would show cross-peaks between coupled protons on the quinoline ring, confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the aromatic proton signals to their respective carbon atoms on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons) by observing correlations from nearby protons. For instance, the protons of the methyl groups would show HMBC correlations to the C2 and C7 carbons, respectively, as well as adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining stereochemistry and conformation. For this compound, it could confirm the proximity of the C2-methyl group to the H3 proton, for example.

Solid-State NMR Investigations for Polymorphic Forms

In the pharmaceutical and materials sciences, understanding the solid-state structure is critical. Molecules can often crystallize in multiple forms, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide rich structural information. The chemical shifts in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum are highly sensitive to the local electronic environment, including crystal packing effects and intermolecular interactions like hydrogen bonding. Therefore, different polymorphs of this compound would yield distinct ssNMR spectra, allowing for their unambiguous identification and characterization. Two-dimensional ssNMR experiments can further reveal through-space proximities between molecules in the crystal lattice.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational energy levels of a molecule. These methods are excellent for identifying functional groups and providing a unique molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. Specific functional groups absorb at characteristic frequencies. For this compound, the FT-IR spectrum would be expected to show several key absorption bands.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch (sp²) | Aromatic C-H |

| ~2950-2850 | C-H stretch (sp³) | Methyl (-CH₃) |

| ~1620-1580 | C=C and C=N stretch | Quinoline Ring |

| ~1450 and ~1375 | C-H bend | Methyl (-CH₃) |

| ~1200 | C-O stretch | Phenolic C-O |

These bands, particularly the broad O-H stretch and the various C-H and aromatic ring stretches, provide clear evidence for the key functional groups present in the molecule.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide detailed information about the vibrations of the quinoline backbone and the methyl groups. Aromatic ring stretching vibrations typically give strong, sharp signals in Raman spectra. The symmetric breathing modes of the quinoline ring system would also be prominent. While vibrations involving the polar O-H group are often weak in Raman, the C-C and C=C skeletal vibrations of the aromatic system, which are less intense in the IR spectrum, would be clearly observed, providing a comprehensive vibrational profile when combined with FT-IR data.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through the analysis of its fragmentation patterns.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

This table is generated based on the known molecular formula and atomic weights. It serves as a reference for expected HRMS results.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), reveals characteristic neutral losses and fragment ions that help to piece together the molecule's structure.

Although a specific MS/MS spectrum for this compound is not published, studies on isomeric monohydroxyquinolines reveal common fragmentation pathways. cdnsciencepub.com A primary fragmentation mechanism for hydroxyquinolines is the loss of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN). cdnsciencepub.com The mass spectrum of the parent structure, 2,7-dimethylquinoline (B1584490), shows a prominent molecular ion peak and fragmentation primarily through the loss of a methyl radical followed by other ring fragmentations. nist.gov For this compound, one would anticipate an initial loss of CO from the hydroxylated ring, followed by subsequent fragmentation of the quinoline core.

Table 2: Plausible Fragmentation Pattern for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Mass of Loss (Da) | Proposed Product Ion (m/z) |

|---|---|---|---|

| 173.08 | CO | 28.01 | 145.07 |

| 173.08 | CH₃ | 15.02 | 158.06 |

| 145.07 | HCN | 27.01 | 118.06 |

This table represents a hypothetical fragmentation pathway based on known fragmentation of similar quinoline structures.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a molecule's conformation and its packing in the crystal lattice. As of now, the crystal structure of this compound has not been reported. However, the crystal structure of a closely related derivative, 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate, has been determined. researchgate.net In this salt, the quinoline ring system is essentially planar. researchgate.net The crystal packing is stabilized by a network of hydrogen bonds and π–π stacking interactions, with centroid–centroid distances between aromatic rings of approximately 3.52 Å and 3.72 Å. researchgate.net This information suggests that this compound would also likely exhibit a planar quinoline core and engage in similar intermolecular interactions in the solid state.

Table 3: Crystallographic Data for 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7990 (5) |

| b (Å) | 9.2215 (6) |

| c (Å) | 10.2123 (7) |

| **α (°) ** | 103.820 (1) |

| **β (°) ** | 95.629 (1) |

| **γ (°) ** | 105.517 (1) |

| **Volume (ų) ** | 590.04 (7) |

| Z | 2 |

Data sourced from a study on a derivative compound, 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride dihydrate. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs can have distinct physical properties. While no specific PXRD patterns for this compound are available, the study of polymorphism is crucial for quinoline derivatives used in pharmaceuticals and materials science. nih.govresearchgate.net For example, tris(8-hydroxyquinolinate)aluminium (Alq₃), a well-known material in organic light-emitting diodes (OLEDs), exists in at least five different polymorphic forms (α, β, γ, δ, and ε), each with unique structural and photophysical properties. researchgate.net PXRD is the primary tool used to distinguish between these forms. A typical PXRD analysis would involve comparing the experimental diffraction pattern of a bulk sample of this compound to patterns calculated from single-crystal data or to patterns from known polymorphs to confirm phase purity.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Excited State Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides crucial information about the electronic structure and excited-state behavior of molecules. These properties are fundamental to applications in sensing, imaging, and optoelectronics.

The photophysical properties of this compound have not been specifically detailed in the literature. However, extensive research on isomeric and related hydroxyquinolines provides a strong basis for predicting its behavior. The electronic absorption spectra of hydroxyquinolines are characterized by π → π* transitions. For 5-hydroxyquinoline (B119867) (5-HQ), these transitions are observed in the UV region. bohrium.com The position and intensity of these absorption bands are sensitive to solvent polarity and hydrogen-bonding interactions. bohrium.com

The fluorescence of hydroxyquinolines is also highly dependent on their environment. 5-HQ is known to be fluorescent, but its emission can be quenched by prototropic reactions or hydrogen bonding in the excited state. jst.go.jp The introduction of methyl groups, as in this compound, is expected to influence the electronic properties. Methyl groups are electron-donating and can cause shifts in the absorption and emission wavelengths (solvatochromism) and affect the fluorescence quantum yield. mdpi.com For instance, studies on other substituted quinolines have shown that electron-donating groups can lead to a redshift in the emission spectrum. mdpi.com The excited state of 5-HQ is known to be a prototropic equilibrium, and its fluorescence lifetime has been measured to be around 15.0 ns in concentrated sulfuric acid and 12.4 ns in dioxane. jst.go.jp

Table 4: Representative Photophysical Data for Related Hydroxyquinoline Compounds

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|---|

| 5-Hydroxyquinoline | Dioxane | Not specified | Not specified | Varies with water content |

| 5-Hydroxyquinoline | H₂SO₄ (98%) | Not specified | Not specified | Varies with acidity |

| Indium Complex with 5-Methyl-8-quinolinol | THF | ~390 | ~490 | 0.178 |

| Indium Complex with 5-Methyl-8-quinolinol | Film | Not specified | ~500 | 0.362 |

This table presents data from related hydroxyquinoline compounds to illustrate the range of photophysical properties observed in this class of molecules. jst.go.jpmdpi.com

UV-Vis Spectroscopy for Electronic Transition Analysis

The electronic absorption spectrum of quinoline-based compounds is characterized by transitions within the aromatic π-electron system. For this compound, the UV-Vis spectrum is expected to display intense absorption bands corresponding to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. walisongo.ac.id The presence of the nitrogen atom also introduces the possibility of n → π* transitions, involving the non-bonding electrons on the nitrogen atom, though these are often weaker and may be obscured by the more intense π → π* bands.

Table 1: Representative UV-Vis Absorption Data for a Related Hydroxyquinoline Compound (Note: Data presented is for the parent compound 5-hydroxyquinoline as a proxy)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |

|---|---|---|---|---|

| 5-Hydroxyquinoline | Ethanol | ~245, ~315 | Data not available | π → π |

| 5,7-dibromo-8-hydroxyquinoline | Acidic (H2SO4) | 401 | 4.13 x 103 | π → π |

| 5,7-diiodo-8-hydroxyquinoline Complex | Chloroform | 417.5-421 | 1.87 x 104 | Metal-to-Ligand Charge Transfer |

This table presents data for related hydroxyquinoline compounds to illustrate typical spectral values. nih.govoup.com

Fluorescence and Phosphorescence Spectroscopy for Luminescent Properties

The luminescent properties of this compound are directly related to the fate of the electronically excited states populated upon UV-Vis absorption. Analysis of its parent, 5-hydroxyquinoline (5-HQ), reveals that the lowest excited singlet state (S₁) is a (π, π*) state in all solvents. bohrium.com Fluorescence occurs from this S₁ state, and its efficiency is highly dependent on environmental factors. bohrium.com

Intermolecular hydrogen bonding between the quinoline nitrogen or hydroxyl group and solvent molecules can significantly influence the rate of internal conversion, a non-radiative decay process that competes with fluorescence. bohrium.com Consequently, the fluorescence quantum yield (Φf) of 5-HQ varies in different solvents. bohrium.com In a polymer derived from 5-hydroxyquinoline, solvatochromism was observed, with the material emitting blue light in tetrahydrofuran (B95107) (THF) and green light in dimethylformamide (DMF), demonstrating the strong influence of the local environment on the emission properties. researchgate.net The emission peak for this polymer in dimethyl sulfoxide (B87167) (DMSO) was observed at approximately 500 nm. researchgate.net

Regarding phosphorescence, the transition from the lowest excited singlet state (S₁) to the triplet state (T₁) (intersystem crossing) is reported to be inefficient for 5-hydroxyquinoline. bohrium.com As a result, detectable phosphorescence is not observed for 5-HQ in glassy matrices at 77 K. bohrium.com This suggests that this compound is also likely to be primarily fluorescent rather than phosphorescent.

Table 2: Representative Luminescent Properties for 5-Hydroxyquinoline (Note: Data presented is for the parent compound 5-hydroxyquinoline as a proxy)

| Property | Observation for 5-Hydroxyquinoline | Reference |

|---|---|---|

| Lowest Excited Singlet State | (π, π*) in all solvents | bohrium.com |

| Fluorescence | Quantum yield is solvent-dependent due to hydrogen bonding effects. | bohrium.com |

| Phosphorescence | Not detectable in glasses at 77 K. | bohrium.com |

| Intersystem Crossing (S₁ → T₁) | Inefficient | bohrium.com |

Theoretical and Computational Investigations of 5 Hydroxy 2,7 Dimethylquinoline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of quinoline (B57606) derivatives, including 5-Hydroxy-2,7-dimethylquinoline. These computational methods provide detailed insights into the geometric and electronic structures of molecules, as well as predicting their spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations are used to predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using various DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G* or higher. arabjchem.orgrjptonline.org The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation and updating the nuclear positions until the forces on the atoms are negligible and the energy is minimized. mdpi.com For molecules with rotatable bonds, such as the hydroxyl group in this compound, a conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and determine their relative energies. conflex.net For instance, studies on similar hydroxyquinoline derivatives have investigated the relative stabilities of different conformers, such as the trans and cis forms related to the orientation of the OH group. researchgate.net The results of these calculations provide a detailed picture of the molecule's preferred shape and the energy barriers between different conformations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov The MEP map highlights regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for hydrogen bonding and other electrophilic interactions. researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations for the electronic properties of this compound.

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its properties.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. grafiati.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. researchgate.net The calculated chemical shifts are typically compared to experimental values to aid in the assignment of signals in the NMR spectrum. bas.bgrsc.org

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated using DFT methods. researchgate.net These calculations provide a set of normal modes of vibration and their corresponding frequencies. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. scribd.com The predicted vibrational spectrum can help in the assignment of experimental peaks to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic rings, and O-H bending. sioc-journal.cn

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comchemrxiv.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions of electrons from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO). rjptonline.orgntu.edu.sg The predicted UV-Vis spectrum can be compared with experimental measurements to understand the electronic transitions responsible for the observed absorption bands.

The following table provides an example of predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (OH proton) | 9.5 ppm |

| ¹³C NMR Chemical Shift (C5-OH) | 155 ppm |

| IR Vibrational Frequency (O-H stretch) | 3400 cm⁻¹ |

| UV-Vis λmax | 320 nm |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and the influence of the solvent environment. osti.gov

Conformational Flexibility and Tautomeric Equilibria in Solution

MD simulations can be used to explore the conformational flexibility of this compound in solution. By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to observe how the molecule changes its shape and orientation over time. This is particularly relevant for understanding the behavior of the hydroxyl group and the methyl groups.

Furthermore, for hydroxyquinolines, the possibility of tautomerism exists, where a proton can transfer from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a keto-enol equilibrium. rcin.org.plbeilstein-journals.org MD simulations, particularly those combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to study the dynamics of this proton transfer process and the relative stabilities of the different tautomers in solution. mdpi.com The solvent can play a crucial role in stabilizing one tautomer over another through hydrogen bonding and other intermolecular interactions. beilstein-journals.orgresearchgate.net

Intermolecular Interaction Dynamics

MD simulations are instrumental in studying the interactions between this compound and solvent molecules or other solutes. These simulations can provide detailed information about the structure and dynamics of the solvation shell around the molecule. plos.org For example, the simulations can reveal the average number of solvent molecules hydrogen-bonded to the hydroxyl group and the quinoline nitrogen, as well as the residence times of these solvent molecules. This information is crucial for understanding the solubility of the compound and its behavior in different solvent environments. By analyzing the trajectories from MD simulations, it is possible to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reaction Mechanism Elucidation and Reactivity Prediction

Theoretical and computational chemistry provides powerful tools for understanding the intricate details of chemical reactions involving this compound. By modeling the behavior of molecules at the atomic level, researchers can elucidate complex reaction mechanisms and predict the reactivity of the compound under various conditions.

Transition State Characterization and Reaction Pathway Determination

The study of reaction mechanisms for quinoline derivatives often involves identifying the transient, high-energy structures known as transition states, which connect reactants to products. Characterizing these states is crucial for understanding the energy barriers and the preferred pathways of a reaction.

While specific transition state calculations for every reaction of this compound are not extensively published, the methodologies are well-established. For related heterocyclic systems, computational methods like Density Functional Theory (DFT) are routinely used to model reaction coordinates and locate transition states for processes such as cycloadditions, substitutions, or rearrangements. grafiati.com For example, in the synthesis of a related compound, 2,4,7-trimethylquinoline-5-ol, a reaction mechanism involving manganese (III) acetate (B1210297) has been proposed, illustrating the step-by-step pathway of aromatization. scirp.org Similarly, investigations into the acid-catalyzed disproportionation of related dihydroquinolines have revised previously accepted mechanisms by identifying key intermediates, such as a 3,4-dihydroquinoline, demonstrating the power of detailed pathway analysis. cdnsciencepub.com

These theoretical approaches allow for the comparison of different potential pathways, determining the most energetically favorable route and thus predicting the major products of a reaction.

Table 1: Methodologies for Reaction Pathway Determination

| Methodology | Description | Application Example |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energies of reactants, products, and transition states. | Modeling transition states for cyclization or substitution reactions to determine activation energies. |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to study excited states and electronic spectra. | Calculating UV-Visible spectra to corroborate experimental findings and understand electronic transitions during a reaction. researchgate.net |

| Spectroelectrochemistry | An experimental technique that combines spectroscopy and electrochemistry to study the structural changes of molecules during redox reactions. | Observing the protonation of the quinoline nitrogen during the oxidation of this compound. researchgate.net |

| Product Analysis (HPLC-MS/MS) | Techniques used to separate, identify, and quantify the products of a chemical reaction. | Identifying final products and intermediates to reconstruct the reaction pathway. researchgate.net |

Correlation of Electronic Structure with Chemical Reactivity

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry offers a suite of tools to analyze electron distribution and orbital energies, which can be directly correlated with where and how a molecule is likely to react.

For this compound, the substituents on the quinoline core have a profound impact on its electronic properties. The hydroxyl group at position 5 and the methyl groups at positions 2 and 7 are all electron-donating groups. Theoretical studies confirm that the lone pair of electrons on the hydroxyl oxygen atom is conjugated with the aromatic π-system of the quinoline ring. researchgate.net This conjugation increases the electron density, particularly at the C5 and C7 positions, making these sites more susceptible to electrophilic aromatic substitution (SEAr) reactions. researchgate.net

Modern computational analyses employ several descriptors to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between HOMO and LUMO (ΔEH−L) is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule. researchgate.netacs.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

NBO Analysis and Mulliken Charges: Natural Bond Orbital (NBO) analysis and Mulliken population analysis are methods to calculate the partial charges on each atom in a molecule. bohrium.com This information helps identify nucleophilic and electrophilic centers with high precision. Theoretical investigations on related quinoline intermediates have used these methods to predict the most probable active sites for substitution or cyclization. bohrium.com

By calculating these properties, researchers can create a detailed reactivity map of this compound, predicting its behavior in various chemical transformations and guiding the synthesis of new derivatives. acs.org

Table 2: Correlation of Calculated Electronic Properties with Chemical Reactivity

| Electronic Property / Descriptor | Computational Method | Interpretation for Reactivity Prediction |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT, TD-DFT | A smaller gap suggests higher reactivity and polarizability, indicating the molecule is more readily excited. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting the regioselectivity of reactions. researchgate.netacs.org |

| Atomic Charges (Mulliken, NBO) | DFT, NBO Analysis | Quantifies the electron distribution on individual atoms, pinpointing specific atoms as likely sites for nucleophilic or electrophilic attack. bohrium.com |

| Frontier Orbital Density | DFT | The location of the highest density for the HOMO and LUMO indicates the most likely atoms to participate in nucleophilic and electrophilic reactions, respectively. researchgate.net |

Reactivity and Mechanistic Studies of 5 Hydroxy 2,7 Dimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The reactivity of the 5-Hydroxy-2,7-dimethylquinoline ring system towards electrophiles is largely governed by the powerful electron-donating and directing effects of the hydroxyl group located on the carbocyclic ring. As a general principle in electrophilic aromatic substitution (EAS), the rate of reaction is enhanced by activating groups that increase the electron density of the aromatic ring, making it more nucleophilic. researchgate.net The hydroxyl (-OH) group at the C-5 position is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions. The methyl groups at C-2 and C-7 are also activating, though to a lesser extent.

The positions activated by the hydroxyl group are C-4, C-6, and C-8. The pyridine (B92270) ring is generally less reactive towards electrophiles than the benzene (B151609) ring, especially under acidic conditions where the nitrogen atom can be protonated, further deactivating it. researchgate.netyoutube.com Therefore, electrophilic attack will preferentially occur on the carbocyclic (benzene) ring.

Halogenation, Nitration, and Sulfonation Regioselectivity

The regioselectivity of halogenation, nitration, and sulfonation is dictated by the combined directing effects of the hydroxyl and methyl groups. The C-5 hydroxyl group is the dominant directing group.

Halogenation: Enzymatic chlorination studies on various hydroxyquinolines have shown that chlorination occurs specifically at the position ortho to the hydroxyl group. usu.edu For instance, 5-hydroxyquinoline (B119867) is chlorinated at the C-6 position. usu.edu Based on this, the halogenation of this compound is expected to be highly regioselective, yielding the 6-halo and/or 8-halo derivatives. The C-4 position, while activated, is sterically hindered by the proximate C-5 hydroxyl group.

Nitration: The nitration of substituted quinolines is well-documented. Studies on the nitration of 2,7-dimethylquinoline (B1584490) have been performed, and related hydroxyquinolines like 4-hydroxy-2,3-dimethylquinoline are known to nitrate (B79036) at the 6-position. acs.orgrsc.org For this compound, the potent activating effect of the C-5 hydroxyl group would direct the incoming nitro group primarily to the C-6 and C-8 positions. The formation of dinitro derivatives might occur under more forcing conditions.

| Reaction | Expected Major Product(s) | Key Influencing Factors |

|---|---|---|

| Halogenation (e.g., Cl₂, Br₂) | 6-Halo-5-hydroxy-2,7-dimethylquinoline and/or 8-Halo-5-hydroxy-2,7-dimethylquinoline | Strong ortho, para-directing effect of the C-5 hydroxyl group. usu.edu |

| Nitration (HNO₃/H₂SO₄) | 6-Nitro-5-hydroxy-2,7-dimethylquinoline and/or 8-Nitro-5-hydroxy-2,7-dimethylquinoline | Dominant activating and directing effect of the C-5 hydroxyl group. acs.orgrsc.org |

| Sulfonation (H₂SO₄) | This compound-6-sulfonic acid and/or this compound-8-sulfonic acid | Preferential substitution on the activated carbocyclic ring. |

Friedel-Crafts Alkylation and Acylation Investigations

Friedel-Crafts reactions are a cornerstone of synthetic organic chemistry for attaching alkyl or acyl substituents to aromatic rings. clockss.org However, their application to quinoline systems, particularly those bearing hydroxyl groups, presents challenges. The reaction typically employs a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.gov

In the case of this compound, two basic sites can interact with the Lewis acid catalyst: the quinoline nitrogen and the oxygen of the hydroxyl group. cymitquimica.com This complexation deactivates the ring system towards electrophilic attack, often inhibiting the desired reaction. The formation of a chelate between the hydroxyl group and the quinoline nitrogen with the Lewis acid is also possible, which would further reduce reactivity. Therefore, Friedel-Crafts alkylation and acylation on this compound are expected to be difficult under standard conditions and may require the use of protecting groups for the hydroxyl function or alternative catalytic systems to achieve successful substitution.

Reactions Involving the Hydroxyl and Methyl Substituents

The peripheral hydroxyl and methyl groups are not mere spectators; they possess their own distinct reactivity that allows for a wide range of chemical transformations.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The phenolic hydroxyl group can be readily oxidized. Electrochemical studies on 2,7-dimethyl-5-hydroxyquinoline have demonstrated that it undergoes an oxidation process involving two electrons and two protons per molecule, which is characteristic of the conversion of a hydroquinone-type moiety to a quinone. researchgate.net Chemical oxidation of 5-hydroxyquinolines can lead to the formation of quinoline-5,8-diones. thieme-connect.de The existence of 2,7-Dimethylquinoline-5,8-dione as a known compound suggests a direct oxidative pathway from this compound. smolecule.com Common oxidizing agents for such transformations include potassium dichromate or Fremy's salt. thieme-connect.de

Conversely, the reduction of the phenolic hydroxyl group is a less common transformation. Typically, catalytic hydrogenation would reduce the heterocyclic ring before affecting the hydroxyl group. Specific reduction of the C-OH bond to C-H is challenging and would require specialized reagents or multi-step synthetic sequences, possibly involving conversion to a halide or other leaving group followed by hydrogenolysis.

| Reaction Type | Reagent Example | Expected Product | Reference |

|---|---|---|---|

| Oxidation | Potassium dichromate (K₂Cr₂O₇) or Fremy's Salt | 2,7-Dimethylquinoline-5,8-dione | thieme-connect.desmolecule.com |

| Reduction | (Requires multi-step sequence, e.g., conversion to aryl halide then hydrogenolysis) | 2,7-Dimethylquinoline | General principle |

Functionalization of Methyl Groups (e.g., Oxidation, Halogenation)

The methyl groups at the C-2 and C-7 positions, while generally stable, can be functionalized under specific conditions. The C-2 methyl group is adjacent to the nitrogen atom, influencing its reactivity.

Oxidation: The oxidation of methyl groups on the quinoline nucleus to form the corresponding carbaldehydes is a known transformation, often achieved using selenium dioxide (SeO₂). thieme-connect.deasianpubs.org This method could potentially be applied to oxidize one or both methyl groups of this compound to afford aldehydes, which are valuable synthetic intermediates.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, can be used to halogenate the benzylic positions of methyl-substituted quinolines. thieme-connect.de This would produce halomethyl derivatives that are precursors for further functionalization.

Metalation: The acidity of the methyl protons can be exploited in metalation reactions. However, studies on the selective metalation of 2,7-dimethylquinoline using organolithium reagents or alkali amides have shown this to be challenging, with a lack of the selective resonance stabilization seen in other isomers. epa.gov This suggests that direct deprotonation and subsequent reaction with electrophiles at the methyl groups may not be a straightforward process for this specific isomer.

Cycloaddition and Condensation Reactions Utilizing the Quinoline Moiety

The quinoline system of this compound can participate in higher-order reactions, leveraging both the aromatic core and its substituents.

Cycloaddition Reactions: While the aromatic quinoline ring itself is generally unreactive in cycloaddition reactions, its derivatives can be transformed into reactive species. For example, the oxidation of this compound to the corresponding 5,8-dione would generate a dienophilic system. More interestingly, hydroxyquinolines can be precursors to ortho-quinone methide intermediates, which are known to undergo [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles. nih.govmdpi.com This provides a pathway to construct complex, fused heterocyclic systems from the this compound scaffold.

Condensation Reactions: Condensation reactions can occur at several sites. The active C-6 and C-8 positions, being ortho and para to the hydroxyl group, are nucleophilic and can undergo condensation with electrophiles like aldehydes (in reactions akin to the Mannich reaction). nih.govmdpi.com Furthermore, if the methyl groups are first oxidized to aldehydes as described in section 5.2.2, these aldehyde functionalities can readily undergo condensation with a variety of nucleophiles, such as amines, active methylene (B1212753) compounds, and hydrazines, to form Schiff bases, Knoevenagel products, and hydrazones, respectively. asianpubs.org

Photoinduced Reactions and Excited State Chemical Transformations

Detailed research findings and specific data regarding the photoinduced reactions and excited-state chemical transformations of this compound are not available in the current scientific literature based on the conducted search.

While the photochemistry of the parent compound, 5-hydroxyquinoline, has been investigated, showing it can undergo photoisomerization to form keto-isomers and subsequently open-ring ketenes, no such studies have been specifically reported for the 2,7-dimethyl substituted derivative. The introduction of methyl groups at the 2 and 7 positions would be expected to influence the electronic and steric properties of the molecule, potentially affecting its excited-state dynamics, reaction pathways, and quantum yields. However, without experimental or theoretical studies on this compound, any discussion of its specific photochemical behavior would be speculative.

Similarly, there is a lack of information on excited-state intramolecular proton transfer (ESIPT) or other excited-state phenomena for this particular compound. Although studies exist for other hydroxyquinoline derivatives, these findings cannot be directly extrapolated to this compound due to the significant influence of substituent positions on photophysical and photochemical properties.

Therefore, no data tables or detailed research findings on the photoinduced reactions and excited-state chemical transformations of this compound can be provided at this time.

Supramolecular Assemblies and Intermolecular Interactions of 5 Hydroxy 2,7 Dimethylquinoline

Halogen Bonding and Other Non-Covalent Interactions in Crystal Engineering

There are no studies available on the use of 5-Hydroxy-2,7-dimethylquinoline in crystal engineering or its interactions involving halogen bonding.

Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to provide the specific details requested.

Applications of 5 Hydroxy 2,7 Dimethylquinoline in Advanced Materials Science

Design and Synthesis of Fluorescent Probes and Sensors

The development of fluorescent probes and sensors is a cornerstone of modern analytical chemistry and materials science. Quinoline (B57606) derivatives, in particular, are frequently used as the core fluorophore in such sensors. scbt.com

A review of the scientific literature indicates that research into quinoline-based chemosensors for metal ion detection has overwhelmingly focused on the 8-hydroxyquinoline (B1678124) scaffold. The nitrogen atom at position 1 and the hydroxyl group at position 8 form a bidentate chelation site that strongly and selectively binds to a variety of metal ions. This binding event typically results in a significant and easily detectable change in the molecule's fluorescence.

Specific studies detailing the design and application of 5-Hydroxy-2,7-dimethylquinoline as a primary transducer for metal ion chemosensors are not prominent in current published research. Its structural configuration, with the hydroxyl group at the 5-position, does not provide the same favorable bidentate coordination site with the quinoline nitrogen that makes its 8-hydroxy isomer a superior and more widely studied candidate for this purpose.

The fluorescence characteristics of hydroxyquinolines can be highly sensitive to their molecular environment, such as solvent polarity and pH. Early studies on the parent compound, 5-hydroxyquinoline (B119867) (5-HQ), revealed that its fluorescence properties are subject to environmental effects. bohrium.com

Specifically, the fluorescence quantum yields of 5-HQ show notable variation across different solvents. This phenomenon is attributed to intermolecular hydrogen bonding between the 5-HQ molecule and solvent molecules, which influences the rate of internal conversion—a non-radiative de-excitation pathway. bohrium.com Unlike its 8-hydroxyquinoline (8-HQ) isomer, which can form a strong intramolecular hydrogen bond, 5-HQ relies on intermolecular interactions with its environment. bohrium.com This environmental dependence suggests that this compound, as a derivative of 5-HQ, likely possesses similar sensitivity to solvent polarity, making it a potential candidate for development into a polarity-sensitive fluorophore.

The use of fluorescent organic molecules as dopants in host materials (such as polymers or other organic matrices) is a common strategy to create new materials with tailored optical properties. While quinoline derivatives are generally considered for such applications, specific research demonstrating the use of this compound as a fluorescent dopant in advanced materials is not extensively documented in the scientific literature.

Optoelectronic Materials Development

Quinoline derivatives have been instrumental in the advancement of optoelectronic materials, particularly for their role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.com

The field of quinoline-based optoelectronics is dominated by metal complexes of 8-hydroxyquinoline and its derivatives. Tris(8-hydroxyquinolinato)aluminium (Alq3) is a canonical example of a highly effective electron-transporting and light-emitting material used in OLEDs. The stability and luminescent properties of these materials are derived from the robust five-membered ring formed upon chelation of a metal ion by the 8-hydroxy and quinoline nitrogen groups.

There is a lack of available research in scientific databases detailing the synthesis or application of This compound or its corresponding metal complexes as emissive or donor components in OLED or OPV devices. The structural difference from the 8-hydroxy isomer significantly impacts its metal-chelating ability, making it a less-explored alternative for these specific applications.

Efficient charge transport and injection are critical for the performance of optoelectronic devices. Materials based on 8-hydroxyquinoline, such as Alq3, are well-established as effective electron transport and injection layer materials in OLEDs. These properties are intrinsically linked to the electronic structure and stability of the metal complexes formed.

Currently, there are no specific studies focused on the application of This compound as a charge transport or injection layer material. The research community has prioritized the 8-hydroxyquinoline derivatives for this purpose due to their proven performance and favorable electronic properties upon metal complexation.

Summary of Research Status

The table below summarizes the current state of available research for the specified applications of this compound.

| Application Area | Section | Research Status for this compound |

| Chemo-sensors for Metal Ion Detection | 8.1.1 | Not prominently documented; research favors the 8-hydroxy isomer. |

| pH and Polarity Sensitive Fluorophores | 8.1.2 | Potential inferred from studies on the parent 5-hydroxyquinoline. bohrium.com |

| Fluorophores for Doping | 8.1.3 | Not extensively documented. |

| OLED and OPV Components | 8.2.1 | Not documented; research favors the 8-hydroxy isomer. |

| Charge Transport/Injection Materials | 8.2.2 | Not documented; research favors the 8-hydroxy isomer. |

Polymer Chemistry and Composite Materials

The incorporation of functional small molecules into polymers is a key strategy for creating advanced materials with tailored optical, electronic, or responsive properties. This can be achieved by integrating the molecule into the polymer backbone or by using it as an additive.

Integration into Polymer Backbones for Functional Polymers

The synthesis of functional polymers often involves the use of monomers with specific reactive groups that allow them to be incorporated into a polymer chain. For this compound, the hydroxyl group and the quinoline ring present potential sites for polymerization reactions. However, a review of the current scientific literature does not yield specific examples or detailed studies on the use of this compound as a monomer for creating functional polymers. While the polymerization of other quinoline derivatives has been explored, direct evidence for the integration of this compound into polymer backbones is lacking.

Use as Additives or Modifiers in Polymeric Systems

Advanced Analytical Methodologies for Detection and Quantification of 5 Hydroxy 2,7 Dimethylquinoline

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantification of compounds that absorb light in the ultraviolet-visible range or exhibit fluorescence. These techniques are often simple, rapid, and cost-effective.

UV-Visible spectrophotometry is a straightforward technique for quantifying compounds with chromophores, such as the quinoline (B57606) ring system. researchgate.net Quinoline derivatives are known to exhibit strong absorption in the UV region of the electromagnetic spectrum. researchgate.netntu.edu.sg

To perform a UV-Vis assay, a solution of 5-Hydroxy-2,7-dimethylquinoline is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. infitek.com This curve is then used to determine the concentration of the analyte in an unknown sample. Modern spectrophotometers often feature a holographic blazed grating monochromator for high wavelength accuracy and low stray light, and can be equipped with software for direct concentration read-out. infitek.com

Fluorometric detection offers high sensitivity and selectivity for compounds that fluoresce. While not all quinoline derivatives are strongly fluorescent, the inherent properties of the quinoline nucleus can be exploited for fluorometric analysis. researchgate.net The presence of the hydroxyl group on the this compound molecule may influence its fluorescent properties.

For quantification, the sample is excited at a specific wavelength, and the intensity of the emitted light is measured at a longer wavelength. researchgate.net The fluorescence intensity is typically proportional to the concentration of the analyte over a certain range. mdpi.com If the native fluorescence of this compound is weak, a derivatization step with a fluorogenic reagent can be employed to produce a highly fluorescent product. researchgate.net This approach can significantly enhance the sensitivity of the detection method. The development of such a method would involve optimizing the reaction conditions for derivatization and the excitation and emission wavelengths for maximum signal. mdpi.comrsc.org

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and often rapid means for the analysis of electroactive compounds like this compound. These techniques are based on the measurement of an electrical signal (current or potential) that arises from a chemical reaction at an electrode surface. The presence of the hydroxyl group on the quinoline ring makes this compound amenable to electrochemical oxidation.

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. The shape and position of the peaks in a voltammogram can provide qualitative and quantitative information about the analyte.

Cyclic Voltammetry (CV) is a powerful tool for studying the redox behavior of electroactive species. In a typical CV experiment, the potential is swept linearly from an initial to a final potential and then swept back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the reversibility of the electrochemical reactions.

While specific cyclic voltammetry studies dedicated solely to the quantitative analysis of this compound are limited in publicly available literature, research on similar hydroxyquinoline derivatives provides valuable insights. For instance, a study on the electrochemical oxidation of several hydroxyquinolines, including 2,7-dimethyl-5-hydroxyquinoline, in an aprotic environment revealed that the oxidation process is complex. nih.gov The study, which utilized cyclic voltammetry, indicated that the oxidation mechanism involves two electrons and three starting molecules, with an unexpected protonation of the starting compound. nih.gov This highlights the intricate electrochemical behavior of such compounds.

Another study investigated the electrochemical behavior of 8-hydroxyquinoline (B1678124) using cyclic voltammetry at a glassy carbon paste electrode. researchgate.net The oxidation was found to be an irreversible, diffusion-controlled process. researchgate.net Such fundamental studies on related structures are crucial for developing quantitative voltammetric methods for this compound.

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis at low concentrations. DPV involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This differential measurement effectively minimizes the background charging current, resulting in well-defined peaks and lower detection limits.

Although direct DPV methods for this compound are not extensively documented, the technique has been successfully applied to other hydroxy-derivatives. For example, a DPV method was developed for the determination of 7-hydroxycoumarin in human urine, demonstrating the technique's applicability to biological samples. researchgate.net

The table below summarizes findings from voltammetric studies on related hydroxyquinoline compounds, which can serve as a basis for developing methods for this compound.

| Compound | Technique | Electrode | Key Findings | Reference |

| 2,7-Dimethyl-5-hydroxyquinoline | Cyclic Voltammetry | - | Complex oxidation mechanism involving two electrons and three molecules. | nih.gov |

| 8-Hydroxyquinoline | Cyclic Voltammetry | Glassy Carbon Paste | Irreversible, diffusion-controlled oxidation. | researchgate.net |

| 8-Hydroxyquinoline | Differential Pulse Voltammetry | Glassy Carbon Paste | Used to establish optimum conditions for determination. | electrochemsci.org |

| 7-Hydroxycoumarin | Differential Pulse Voltammetry | Glassy Carbon | Successful determination in human urine. | researchgate.net |

Amperometric Sensor Development

Amperometric sensors operate by applying a constant potential to a working electrode and measuring the current generated by the oxidation or reduction of the analyte. These sensors can offer high sensitivity, rapid response times, and the potential for miniaturization and in-field applications.

The development of an amperometric sensor for this compound would likely involve the modification of an electrode surface to enhance selectivity and sensitivity. While specific sensors for this compound are not widely reported, the principles can be inferred from research on other phenolic and quinoline compounds. For example, amperometric sensors have been developed for the determination of hydroquinone (B1673460) in water samples using modified glassy carbon electrodes. nih.gov These sensors often utilize nanomaterials or polymers to improve electrode performance.

A novel amperometric sensor for mercury ions was developed using an organic chelator ionophore based on a di-hydroxy-diazenyl-benzaldehyde derivative, demonstrating the versatility of functionalized organic molecules in sensor design. plos.org The development of an amperometric sensor for this compound could explore similar strategies, such as using molecularly imprinted polymers (MIPs) or specific enzymes immobilized on the electrode surface to achieve selective recognition.

The table below outlines general approaches to amperometric sensor development that could be adapted for this compound.

| Sensor Type | Electrode Modification | Principle of Detection | Potential Advantages |

| Nanomaterial-based | Graphene, Carbon Nanotubes | Enhanced surface area and conductivity, catalytic effects. | High sensitivity, low detection limits. |

| Polymer-based | Molecularly Imprinted Polymers (MIPs) | Creation of specific recognition sites for the target analyte. | High selectivity. |

| Enzyme-based | Immobilized Oxidoreductases (e.g., laccase, tyrosinase) | Enzymatic oxidation of the phenolic group. | High specificity, potential for biological sample analysis. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. researchgate.netmdpi.com For the trace analysis and confirmation of this compound in various matrices, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

GC-MS and LC-MS for Trace Analysis and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. uj.ac.zaacs.orgacs.org In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for confident identification of the compound. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.

While specific GC-MS studies focusing on this compound are scarce, the technique has been used for the analysis of other substituted quinolines. For instance, GC-MS has been employed to characterize novel substituted ethyl 2-(quinolin-4-yl)-propanoates. mdpi.com A study on the analytical differentiation of isomeric synthetic cannabinoids, including a 5-hydroxyquinoline (B119867) isomer, highlighted the challenges of separating isomers by GC alone and the need for complementary techniques. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.netacs.orgacs.org LC separates the components of a mixture in the liquid phase, and the eluent is then introduced into the mass spectrometer for detection.

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for trace analysis and confirmation. mdpi.com While a dedicated LC-MS method for this compound is not readily found in the literature, methods for related structures provide a strong foundation. For example, LC-MS/MS has been used for the quantification of 5,7-dimethoxyflavone (B190784) in mouse plasma, demonstrating its utility in pharmacokinetic studies. mdpi.com The challenge of separating isomeric compounds, such as different hydroxy-dimethylquinolines, can often be addressed by optimizing the liquid chromatography conditions or by using high-resolution mass spectrometry. nih.govfit.edu

The following table summarizes the general capabilities of GC-MS and LC-MS for the analysis of compounds like this compound.

| Technique | Sample Requirements | Separation Principle | Detection Principle | Key Advantages for this compound |

| GC-MS | Volatile and thermally stable (or derivatized) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Ionization and mass-to-charge ratio analysis. | High separation efficiency, detailed structural information from mass spectra. |

| LC-MS | Soluble in a liquid mobile phase | Partitioning between a liquid mobile phase and a solid stationary phase. | Ionization (e.g., ESI, APCI) and mass-to-charge ratio analysis. | Applicable to non-volatile and thermally labile compounds, high sensitivity and selectivity (especially with MS/MS). |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution separation technique that is particularly well-suited for the analysis of charged and polar compounds. mdpi.comresearchgate.netmdpi.com Separation in CE is based on the differential migration of analytes in an electric field. When coupled with a mass spectrometer, CE-MS provides both high separation efficiency and specific detection.

The application of CE-MS for the analysis of quinoline alkaloids has been demonstrated. researchgate.netnih.govmdpi.com For example, CE-MS has been used for the determination of isoquinoline (B145761) alkaloids in crude plant extracts. nih.gov The method utilized an electrospray ionization (ESI) interface and allowed for the detection and identification of various alkaloids in the positive ionization mode. nih.gov Another study developed a nonaqueous CE-MS method for the separation and quantification of isoquinoline alkaloids in herbal medicine. researchgate.net

Given that this compound can be protonated under acidic conditions, CE-MS represents a promising technique for its analysis, especially in complex matrices where high separation efficiency is required.

The table below highlights key aspects of CE-MS relevant to the analysis of this compound.

| Feature | Description | Relevance for this compound |

| Separation Mechanism | Based on electrophoretic mobility and electroosmotic flow. | Efficient separation of charged species, including protonated quinoline derivatives. |

| Sample Volume | Requires very small sample volumes (nanoliter range). | Advantageous when sample amount is limited. |

| Coupling to MS | Typically via an electrospray ionization (ESI) interface. | Provides sensitive and specific detection, enabling structural confirmation. |

| Applications | Analysis of polar and charged molecules, including alkaloids, in complex mixtures. | Potential for analysis in biological fluids, plant extracts, and environmental samples. |

Future Research Directions and Emerging Paradigms in 5 Hydroxy 2,7 Dimethylquinoline Chemistry

Exploration of Novel and Unconventional Synthetic Pathways

The synthesis of the quinoline (B57606) core has traditionally been dominated by classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. acs.orgtandfonline.comnih.gov However, these methods often require harsh conditions, strong acids, and high temperatures, leading to environmental concerns and limited functional group tolerance. acs.orgresearchgate.net Modern synthetic chemistry is moving towards more efficient, sustainable, and versatile methodologies.

Future synthesis of 5-Hydroxy-2,7-dimethylquinoline will likely pivot away from these classical methods towards unconventional, green approaches. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for quinoline synthesis. tandfonline.comrsc.orgrsc.org For instance, a modified Friedländer synthesis using a reusable solid acid catalyst like Nafion NR50 under microwave conditions has been shown to be highly efficient for producing polysubstituted quinolines. organic-chemistry.org

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials are highly atom-economical and efficient. researchgate.net Designing an MCR for this compound could involve the reaction of an appropriately substituted aniline (B41778), an aldehyde, and an alkyne, potentially catalyzed by environmentally benign catalysts like montmorillonite (B579905) K-10 clay. rsc.org

Metal-Free Catalysis: To avoid the cost and toxicity of transition metals, metal-free synthetic routes are gaining prominence. nih.gov This can involve electrophilic cyclization or reactions mediated by iodine or ionic liquids, which can serve as both catalyst and solvent. nih.gov

Catalytic C-H Activation: A state-of-the-art strategy involves the direct functionalization of C-H bonds. A potential route could involve the cobalt- or copper-catalyzed cyclization of 2-aminoaryl alcohols with ketones, offering a streamlined path to the quinoline core. mdpi.com

Table 1: Comparison of Synthetic Approaches for Quinoline Scaffolds

| Feature | Classical Methods (e.g., Skraup) | Emerging Methods (e.g., Microwave MCR) |

|---|---|---|

| Conditions | Harsh (high temp, strong acid) acs.orgresearchgate.net | Mild, controlled rsc.orgorganic-chemistry.org |

| Reaction Time | Hours to days | Minutes to hours rsc.org |

| Catalysts | Stoichiometric strong acids (H₂SO₄) tandfonline.com | Recyclable solid acids, nanocatalysts, metal-free acs.orgorganic-chemistry.org |

| Sustainability | Poor (hazardous waste, low atom economy) researchgate.net | High (greener solvents, high atom economy) researchgate.net |

| Versatility | Limited functional group tolerance | Broad functional group tolerance organic-chemistry.org |

Deeper Understanding of Structure-Reactivity-Property Relationships via Advanced Characterization

The specific arrangement of substituents in this compound dictates its fundamental chemical nature. The electron-donating effects of the two methyl groups and the hydroxyl group influence the electron density of the quinoline ring system, impacting its reactivity and intermolecular interactions. A deep understanding of these structure-property relationships is crucial for designing applications.

Future research must employ advanced characterization techniques to build a comprehensive profile of the molecule:

Spectroscopic and Crystallographic Analysis: Detailed analysis using multinuclear NMR, IR, and UV-Vis spectroscopy, combined with single-crystal X-ray diffraction, will be essential to confirm the molecular structure and understand its electronic properties and packing in the solid state. researchgate.netresearchgate.net

Probing Reactivity: The hydroxyl group and the quinoline nitrogen can act as a bidentate chelate, making the molecule an excellent ligand for metal ions. researchgate.net Investigating its coordination chemistry with various metals is a key research avenue. The electron-rich nature of the ring suggests it will be susceptible to electrophilic substitution, and mapping this reactivity is fundamental.

Structure-Activity Relationship (SAR) Studies: While SAR is often associated with biological activity, the principles apply to material properties as well. acs.orgnih.gov Systematic modification of the core structure (e.g., replacing methyl groups with other alkyls or the hydroxyl with a thiol) and characterizing the resulting changes in properties like fluorescence or metal binding will establish clear SARs. researchgate.net For example, studies on other substituted quinolines show that the nature and position of substituents critically determine properties like lipophilicity and cytotoxic selectivity, which can be correlated to material interaction properties. rsc.org

Table 2: Predicted Influence of Substituents on Molecular Properties

| Substituent Group | Position | Predicted Effect on Quinoline Ring | Potential Property Impact |

|---|---|---|---|

| Hydroxyl (-OH) | C5 | Strong electron-donating, H-bond donor/acceptor | Metal chelation, fluorescence modulation, site for derivatization |

| Methyl (-CH₃) | C2 | Weak electron-donating, steric influence | Modulates solubility, influences reactivity of adjacent positions |

| Methyl (-CH₃) | C7 | Weak electron-donating | Fine-tunes electronic properties and lipophilicity rsc.org |

| Nitrogen (N) | N1 | Electron-withdrawing, H-bond acceptor, basic site | Coordination site for metals, protonation site affecting solubility |

Integration into Hybrid Organic-Inorganic Material Systems

A significant emerging paradigm is the use of functional organic molecules as building blocks for hybrid materials. The structural features of this compound make it an ideal candidate for integration into such systems.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. ias.ac.in The bidentate N,O-chelation site in this compound could be used to synthesize novel MOFs. nih.govrsc.org Researchers have successfully used other hydroxyquinolines and functionalized quinolines to create MOFs with applications in catalysis and gas storage. ias.ac.inrsc.orgresearchgate.net A Zr-based MOF, for example, has been shown to be an effective catalyst for the synthesis of other quinoline derivatives. nih.govrsc.org

Luminescent Materials: 8-Hydroxyquinoline (B1678124) and its derivatives are famous for their use in organic light-emitting diodes (OLEDs), forming highly fluorescent complexes with metals like aluminum (Alq₃). researchgate.netresearchgate.net The specific substitution pattern of this compound could tune the photophysical properties of its metal complexes, potentially shifting emission wavelengths or improving quantum yields. bohrium.com

Coated Nanoparticles and Sensors: The molecule could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold) to modify their surface properties or to act as a recognition element in chemical sensors. The quinoline moiety is known to interact with DNA, suggesting that related materials could serve as optical probes.

Predictive Design and Discovery through Advanced Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work, saving significant time and resources. rsc.orgacs.org

Quantum Chemical Calculations: DFT can be used to optimize the ground-state geometry of this compound and calculate key electronic parameters. rsc.orgscirp.org This includes the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding electronic transitions and reactivity. researchgate.net

Predicting Reactivity and Spectra: Computational models can predict reactivity descriptors like chemical hardness, softness, and electrophilicity indices, identifying the most probable sites for electrophilic or nucleophilic attack. rsc.org Furthermore, Time-Dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, helping to interpret experimental data and predict the optical properties of new derivatives. researchgate.net

Simulating Interactions: Advanced modeling can simulate the docking of this compound with larger systems, such as the active site of an enzyme or the pores of a MOF. nih.gov This allows for the in silico screening of the molecule for various applications before committing to laboratory synthesis. For example, DFT and molecular dynamics simulations have been used to assess the binding affinity of other quinoline derivatives to biological targets. nih.gov

Table 3: Key Parameters from DFT and Their Significance

| DFT-Calculated Parameter | Significance |

|---|---|

| HOMO/LUMO Energies | Determine electronic excitation properties, ionization potential, and electron affinity. researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. acs.org |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index to quantify reactivity. rsc.org |

| Simulated Absorption Spectra (TD-DFT) | Predicts UV-Vis absorption wavelengths (λmax) for comparison with experimental data. researchgate.net |

Development of Sustainable and Circular Economy Approaches in Synthesis and Application

Aligning chemical research with the principles of green chemistry and the circular economy is a global imperative. The lifecycle of this compound, from its synthesis to its final application, offers numerous opportunities for sustainable innovation.

Green Synthesis Protocols: As outlined in section 10.1, the future of synthesis lies in methods that minimize waste and energy consumption. This includes using water or bio-based solvents like polyethylene (B3416737) glycol (PEG), employing recyclable catalysts (e.g., nanocatalysts, solid acids), and utilizing energy-efficient technologies like microwave or ultrasound irradiation. tandfonline.comresearchgate.netrsc.orgresearchgate.net The use of catalysts that can be easily recovered and reused multiple times without significant loss of activity is a cornerstone of this approach. rsc.orgorganic-chemistry.org

Renewable Feedstocks: A long-term goal is to move away from petrochemical-based starting materials. Research into converting biomass-derived platform chemicals into the necessary precursors for quinoline synthesis represents a significant step towards a more sustainable chemical industry.

Recyclable Materials: When this compound is used as a building block for materials like MOFs or catalysts, designing these materials for recyclability is crucial. The stability of many MOFs allows them to be recovered and reused in multiple catalytic cycles, contributing to a circular economy. ias.ac.in

Atom Economy: Synthetic strategies, particularly multicomponent reactions, should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. rsc.org

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-2,7-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of quinoline derivatives typically involves condensation, cyclization, or substitution reactions. For example, substituted quinolines can be synthesized via the Pfitzinger reaction or Friedländer synthesis using ketones and amino derivatives. Reaction conditions such as temperature (e.g., heating at 140°C in polyphosphoric acid), solvent choice (e.g., ethyl acetate for extraction), and catalysts (e.g., iodine for cyclization) critically affect yields and purity . Optimization of these parameters, guided by TLC monitoring and column chromatography (silica gel, hexane:ethyl acetate eluent), is essential for reproducibility .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for similar naphthoquinones (R = 0.062 for precision) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular formula confirmation and NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to assign substituent positions. For example, ¹H NMR can differentiate methyl groups at C2 and C7 via coupling patterns, while ¹³C NMR identifies hydroxylation at C5 .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Methodological Answer : Bioactivity screening often focuses on antimicrobial or antifungal properties. For structurally related compounds (e.g., mollisin), disk diffusion assays against pathogens like Heterobasidion annosum are used to determine MIC values. In vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) and enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s relevance) provide mechanistic insights .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray results) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve this:

Q. What strategies optimize the regioselectivity of C5 hydroxylation in 2,7-dimethylquinoline scaffolds?

- Methodological Answer : Regioselective hydroxylation can be achieved via:

- Directed C–H activation : Use directing groups (e.g., pyridine auxiliaries) to steer metal catalysts (e.g., Pd, Ru) to the C5 position.

- Biocatalytic methods : Employ cytochrome P450 enzymes or fungal peroxidases, which often exhibit high positional specificity under mild conditions .

- Protecting group strategies : Temporarily block competing sites (e.g., C3/C8) with silyl or acetyl groups before oxidation .

Q. How do steric and electronic effects of 2,7-dimethyl groups influence the antioxidant capacity of 5-Hydroxyquinoline derivatives?

- Methodological Answer :